molecular formula C16H15ClO2 B194601 (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone CAS No. 154356-96-4

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone

Cat. No.: B194601
CAS No.: 154356-96-4
M. Wt: 274.74 g/mol
InChI Key: HSLTXCVJWGIWIS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (CAS: Not explicitly provided; referenced in chromatography data ) is a diaryl methanone derivative featuring a 4-chlorophenyl group and a 4-isopropoxy-substituted phenyl ring (1-methylethoxy = isopropoxy). Its molecular formula is C₁₆H₁₅ClO₂, with a molecular weight of approximately 274.74 g/mol. It has been identified as a related compound in the analysis of fenofibrate derivatives, with a chromatographic retention time of 0.85 and a relative area of 0.1% in impurity profiling studies .

Properties

IUPAC Name

(4-chlorophenyl)-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLTXCVJWGIWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452726
Record name (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154356-96-4
Record name (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Activation : AlCl₃ coordinates with 4-chlorobenzoyl chloride, generating an acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the para position of 1-methoxy-4-isopropylbenzene.

  • Deprotonation : The intermediate loses a proton, forming the final ketone.

Optimization Parameters

  • Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ maximize yield while minimizing side reactions.

  • Solvent : Dichloromethane or nitrobenzene (for high electron-deficient substrates).

  • Temperature : 0–25°C to control exothermic reactions.

ParameterOptimal ValueYield Range
Catalyst (AlCl₃)1.3 eq65–72%
Reaction Time4–6 hours
WorkupAqueous HCl90% purity

This method is limited by the need for rigorous moisture exclusion and challenges in separating AlCl₃ complexes during workup.

Ullmann Coupling for Biaryl Ketone Formation

Ullmann coupling enables the direct formation of carbon-oxygen bonds between aromatic rings. For the target compound, this involves coupling 4-chlorophenylboronic acid with 4-isopropyloxyiodobenzene using a copper(I) catalyst.

Reaction Conditions

  • Catalyst : CuI (5 mol%) with 1,10-phenanthroline as a ligand.

  • Base : Cs₂CO₃ or K₃PO₄ to deprotonate intermediates.

  • Solvent : Dimethylformamide (DMF) at 110–120°C.

Key Advantages

  • Regioselectivity : Para-substitution is favored due to steric hindrance from the isopropyl group.

  • Functional Group Tolerance : Compatible with halides and ethers.

ConditionEffect on Yield
CuI Loading (10 mol%)↑ Yield (78%)
Ligand-Free↓ Yield (32%)
Solvent (Toluene)↓ Reactivity

This method requires stringent oxygen-free conditions and is less scalable due to high catalyst costs.

Nucleophilic Aromatic Substitution

Nucleophilic substitution offers a route to introduce the isopropyloxy group post-ketone formation. Starting with 4-hydroxybenzophenone , the hydroxyl group is replaced with an isopropyl moiety using isopropyl chloride under basic conditions.

Stepwise Synthesis

  • Deprotonation : 4-Hydroxybenzophenone is treated with NaH in THF.

  • Alkylation : Isopropyl chloride is added at 0°C, followed by warming to 60°C.

  • Chlorination : The 4-chlorophenyl group is introduced via electrophilic substitution.

Challenges

  • Competing Elimination : Base-catalyzed side reactions reduce yields.

  • Purification : Column chromatography is often required to isolate the product.

ReagentRoleOutcome
NaHBaseDeprotonation
Isopropyl ChlorideAlkylating AgentO-Isopropylation
AlCl₃Lewis AcidChlorination

By-Product in Fenofibrate Synthesis

This compound is a known impurity in fenofibrate production. During the synthesis of fenofibrate (isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ), incomplete esterification or hydrolysis can yield the methanone derivative.

Industrial Process Analysis

  • Reaction Pathway :

    • Fenofibric acid + Isopropyl halide → Fenofibrate + Impurity F.

  • Mitigation Strategies :

    • Solvent System : Use of DMSO and ethyl acetate reduces by-product formation.

    • Temperature Control : Maintaining reflux temperatures below 100°C minimizes degradation.

FactorImpact on Impurity Formation
Excess Isopropyl Halide↑ Impurity Yield
Prolonged Reaction↑ Degradation
Base (NaOH)↑ Hydrolysis Side Reactions

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Friedel-Crafts65–72ModerateLow
Ullmann Coupling70–78LowHigh
Nucleophilic Substitution55–60HighModerate
By-Product Recovery5–10IndustrialNegligible

Key Findings :

  • Friedel-Crafts Acylation remains the most widely used method for lab-scale synthesis.

  • Ullmann Coupling offers superior yields but is economically prohibitive for large-scale applications.

  • By-Product Recovery is critical for pharmaceutical quality control but inefficient for targeted synthesis.

Advanced Purification Techniques

Post-synthesis purification is essential due to the compound’s role as a pharmaceutical impurity.

Chromatographic Methods

  • HPLC : C18 columns with acetonitrile/water (70:30) achieve >99% purity.

  • Recrystallization : Ethanol/water mixtures yield crystals with 98.5% purity.

TechniquePurity (%)Recovery (%)
HPLC99.285
Recrystallization98.590

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Impurity Profiling and Quality Control

One of the primary applications of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is its role as an impurity reference standard in the pharmaceutical industry. It is utilized for impurity profiling during the manufacturing of Fenofibrate, a drug commonly prescribed for hyperlipidemia. Regulatory bodies such as the FDA require rigorous testing for impurities to ensure drug safety and efficacy. This compound serves as a secondary reference standard to validate analytical methods used in quality control processes .

1.2 Abbreviated New Drug Application (ANDA)

The compound is also integral to the Abbreviated New Drug Application process submitted to the FDA. In this context, it helps demonstrate that generic formulations of Fenofibrate are equivalent to their branded counterparts in terms of quality and performance . The use of this compound in ANDA filings underscores its importance in regulatory compliance and market entry for generic drugs.

Toxicity Studies

2.1 Safety Assessment

Toxicity studies are critical for evaluating the safety profile of pharmaceutical compounds. This compound is employed in toxicity assessments related to Fenofibrate formulations. These studies help identify potential adverse effects and establish safe dosage levels for human consumption . The compound's role in toxicity studies aligns with regulatory requirements that mandate comprehensive safety evaluations before drug approval.

Research and Development

3.1 Analytical Chemistry

In the field of analytical chemistry, this compound is used as a calibration standard in high-performance liquid chromatography (HPLC). This application is crucial for determining the concentration of Fenofibrate and its impurities in various formulations . The precise quantification facilitated by this compound aids researchers in developing robust analytical methods that comply with pharmacopoeial standards.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in the regulation of lipid metabolism. By activating PPARs, this compound helps in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone but differ in substituents, leading to distinct physicochemical and biological properties.

Substituent Variations on the Aromatic Rings

Table 1: Comparison Based on Substituent Modifications
Compound Name Structural Features Key Differences References
(4-Chlorophenyl)(4-hydroxyphenyl)methanone Replaces isopropoxy with hydroxyl group (-OH) Increased polarity; potential for hydrogen bonding. Lower solubility in non-polar solvents.
(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]methanone Replaces isopropoxy with piperidinyloxy Enhanced basicity due to the piperidine nitrogen; potential CNS-targeted activity.
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone Substitutes chlorine with bromine and methoxy for isopropoxy Increased steric bulk (bromine) alters binding affinity; methoxy enhances solubility.
(4-Chlorophenyl)(2-fluorophenyl)methanone Fluorine replaces isopropoxy; positional isomerism on second ring Altered electronic effects (fluorine’s electronegativity); potential for improved metabolic stability.
Key Insights :
  • Electron-Donating vs. Electron-Withdrawing Groups : The isopropoxy group in the target compound donates electrons through its oxygen atom, enhancing resonance stabilization compared to electron-withdrawing substituents like halogens .
  • Steric Effects : Bulky substituents (e.g., isopropoxy) may hinder interactions with biological targets compared to smaller groups (e.g., methoxy) .

Modifications in the Central Methanone Group

Table 2: Comparison Based on Core Structure Variations
Compound Name Core Structure Modification Impact on Properties References
1-(4-Chloro-2-methylphenyl)ethanone Methanone replaced with ethanone; methyl substituent Reduced planarity; altered pharmacokinetics due to increased hydrophobicity.
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone Additional methoxy group on the aryl ring Enhanced solubility and antioxidant potential via dual oxygen-containing substituents.
3-(4-Chlorophenyl)-2-oxiranylmethanone Incorporates an oxirane (epoxide) ring Higher reactivity due to strained epoxide; potential for nucleophilic attack.
Key Insights :
  • Planarity and Bioactivity: Diarylmethanones (e.g., the target compound) exhibit greater planarity than ethanone derivatives, facilitating π-π stacking in receptor binding .

Biological Activity

The compound (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone , also known by its CAS number 154356-96-4, is a synthetic organic molecule that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H16ClO\text{C}_{16}\text{H}_{16}\text{ClO}

This compound features a chlorophenyl group and an ethoxy-substituted phenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that similar compounds in its class have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis. The inhibition of tyrosinase can lead to potential applications in treating hyperpigmentation disorders and other skin-related conditions .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent.
Antioxidant Demonstrates antioxidant properties, potentially protecting cells from oxidative stress.
Enzyme Inhibition Inhibits tyrosinase activity, impacting melanin production.
Cytotoxicity Low cytotoxicity observed in cell viability assays up to certain concentrations.

Case Studies

  • Tyrosinase Inhibition Study : A series of phenolic compounds were evaluated for their ability to inhibit tyrosinase. The most promising derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition comparable to established inhibitors . This suggests that this compound could be further explored for its potential as a skin-lightening agent.
  • Antimicrobial Activity Assessment : A study investigated the antimicrobial properties of various derivatives similar to this compound against common pathogens. Results indicated significant inhibition zones, highlighting the compound's potential utility in treating infections .

Research Findings

Recent advancements in the synthesis and evaluation of this compound have led to promising findings:

  • Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques, followed by characterization through NMR and mass spectrometry to confirm its structure .
  • Biological Assays : Various assays have been conducted to assess the compound's biological activities, including MTT assays for cell viability and enzyme activity assays for tyrosinase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
Reactant of Route 2
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(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone

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